An In-depth Technical Guide to the Synthesis and Properties of 2,3-Dihydrothiophene
An In-depth Technical Guide to the Synthesis and Properties of 2,3-Dihydrothiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydrothiophene, also known as 2-thiolene, is a five-membered, non-aromatic, partially saturated sulfur-containing heterocyclic organic compound with the chemical formula C₄H₆S.[1][2] It is a constitutional isomer of the more symmetrical 2,5-dihydrothiophene.[2] This versatile molecule serves as a crucial intermediate in organic synthesis and has garnered significant interest in the fields of medicinal chemistry and materials science.[3] Its unique structural and electronic properties make it a valuable building block for the synthesis of a wide array of more complex molecules, including pharmaceuticals, pesticides, dyes, and photosensitive compounds.[3] Notably, derivatives of 2,3-dihydrothiophene are being explored as potent modulators for therapeutic targets like the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), which is implicated in inflammatory and autoimmune diseases.[4][5] This guide provides a comprehensive overview of the synthesis, properties, and key applications of 2,3-dihydrothiophene.
Physical and Chemical Properties
2,3-Dihydrothiophene is a colorless liquid characterized by a strong, sulfurous, thioether-like odor.[2][3] It is soluble in most organic solvents.[1] A critical handling consideration is its tendency to undergo polymerization, sometimes with explosive rapidity, in the presence of acid traces; therefore, it should be stored at low temperatures under a nitrogen atmosphere.[6]
Table 1: Physical and Spectroscopic Properties of 2,3-Dihydrothiophene
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₆S | [2][7] |
| Molar Mass | 86.16 g/mol | [2][7] |
| Boiling Point | 109-110 °C | [3] |
| 48 °C at 100 mmHg | [1] | |
| Melting Point | -110.2 °C (163.55 K) | [1][7] |
| Density | 1.070 g/mL | [3] |
| ¹H NMR (CS₂) | δ 6.06 (C2-H), 5.48 (C3-H), 3.08 (C4-H), 2.62 (C5-H) | [1] |
| UV (Methanol) | λmax: 236 nm, 262 nm | [1] |
| CAS Number | 1120-59-8 | [7] |
Synthesis of 2,3-Dihydrothiophene
Several synthetic routes to 2,3-dihydrothiophene and its derivatives have been established, ranging from classical cyclization reactions to modern catalytic methods.
Pyrolysis of Tetrahydrothiophene Derivatives
One of the earliest reported methods involves the pyrolysis of substituted tetrahydrothiophenes. This approach relies on the elimination of a leaving group to introduce the double bond.
-
Flash Vacuum Pyrolysis (FVP): Heating 2-acetoxytetrahydrothiophene at 400°C under high vacuum (10⁻⁴ torr) for 2 hours yields 2,3-dihydrothiophene in 86% yield.[1]
-
Pyrolysis of 2-Benzoyloxytetrahydrothiophene: This precursor can be pyrolyzed at 100°C to give the product in 80% yield.[1] The yield can be improved to 82% by heating at 110–140°C under reduced pressure (10 mmHg).[1] Alternatively, boiling 2-benzoyloxytetrahydrothiophene in tert-butanol for 100 hours provides a 64% yield.[1]
Caption: General workflow for synthesizing 2,3-dihydrothiophene via pyrolysis.
Hydrogenation of Thiophene
The partial reduction of thiophene offers a direct route to dihydrothiophenes. However, achieving selectivity for the 2,3-isomer over the 2,5-isomer and tetrahydrothiophene can be challenging.
-
Catalytic Hydrogenation: Thiophene can be hydrogenated in the presence of catalysts like platinum or palladium to yield 2,3-dihydrothiophene.[3]
-
Sodium in Methanol/Ammonia: The reduction of thiophene with sodium in a mixture of methanol and ammonia was one of the first methods to produce 2,3-dihydrothiophene, albeit as a 1:2 mixture with 2,5-dihydrothiophene.[6]
Rhodium-Catalyzed Transannulation
A modern and highly regioselective method involves the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with alkenes.[8] This method offers a broad substrate scope and high functional group compatibility.[8]
Experimental Protocol: Rhodium-Catalyzed Synthesis of 2,5-Diphenyl-2,3-dihydrothiophene
-
To an oven-dried vial equipped with a magnetic stir bar, add 4-phenyl-1,2,3-thiadiazole (0.1 mmol, 1.0 equiv), [Rh(COD)Cl]₂ (2.5 mol %), and DPPF (6 mol %).
-
Evacuate and backfill the vial with nitrogen (repeat three times).
-
Add chlorobenzene (0.5 mL) and styrene (0.3 mmol, 3.0 equiv) via syringe.
-
Seal the vial and place it in a preheated oil bath at 60°C.
-
Stir the reaction mixture for 20 minutes.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired dihydrothiophene product.
Caption: Key steps in the Rh-catalyzed synthesis of dihydrothiophenes.
Key Reactions and Applications
Desulfurization
The removal of the sulfur atom from the dihydrothiophene ring is a key reaction, particularly in the context of hydrodesulfurization (HDS) processes in the petroleum industry. On catalyst surfaces like Mo(110), 2,5-dihydrothiophene can undergo facile sulfur elimination to yield butadiene and atomic sulfur.[9] This contrasts with tetrahydrothiophene, which tends to undergo ring-opening first.[9]
Oxidation
The sulfur atom in 2,3-dihydrothiophene can be readily oxidized to the corresponding sulfoxide and sulfone (2-sulfolene).[6] 2,3-Dihydrothiophene 1,1-dioxide is an isomer of the common solvent 3-sulfolene (2,5-dihydrothiophene 1,1-dioxide).[6] These oxidized derivatives are useful intermediates in their own right.
Role in Drug Discovery
The dihydrothiophene scaffold is present in a variety of biologically active molecules.[10] For instance, derivatives of 4,5,6,7-tetrahydro-benzothiophene, which contains a dihydrothiophene fused ring system, have been identified as potent modulators of RORγt, a nuclear receptor targeted for treating autoimmune diseases.[4][5] The synthesis of these complex molecules often relies on building upon the dihydrothiophene core.
Caption: Role of the dihydrothiophene scaffold in a typical drug discovery process.
Protecting Group
2,3-Dihydrothiophene is an effective protecting group for alcohols. It reacts under acid catalysis to form a tetrahydrothiophenyl (THTP) ether, which is stable to many reaction conditions but can be removed when needed. This application is particularly useful in the synthesis of ribonucleotides.[6]
Spectroscopic Characterization
Spectroscopic methods are essential for identifying and characterizing 2,3-dihydrothiophene and its derivatives.
Table 2: Spectroscopic Data for 2,3-Dihydrothiophene
| Spectrum | Characteristic Features | Reference(s) |
| ¹H NMR | Four distinct signals for the vinyl and aliphatic protons. C2-H (~6.1 ppm) and C3-H (~5.5 ppm) are downfield due to the double bond. C4-H (~3.1 ppm) and C5-H (~2.6 ppm) are upfield. | [1] |
| ¹³C NMR | Signals for two sp² carbons and two sp³ carbons. | [11] |
| IR | Bands corresponding to C=C stretching, C-H stretching (both sp² and sp³), and C-S stretching vibrations. Thiophene derivatives typically show ring C-H stretching vibrations around 3100 cm⁻¹. | [12][13] |
| Mass Spec (GC-MS) | The molecular ion peak (M⁺) is observed at m/z = 86. | [14] |
Safety and Handling
2,3-Dihydrothiophene is a flammable liquid and should be handled with care.[3]
-
Keep away from fire and heat sources.[3]
-
Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses and gloves, to prevent skin and eye contact.[3]
-
Due to its propensity for explosive polymerization in the presence of acid, avoid contact with acidic substances and store under an inert atmosphere (e.g., nitrogen) at low temperatures.[6]
-
It is easily oxidized in air and can form explosive mixtures.[3]
References
- 1. Synthesis of 2,3-Dihydrothiophene_Chemicalbook [chemicalbook.com]
- 2. 2,3-Dihydrothiophene - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. chemeo.com [chemeo.com]
- 8. 2,3-Dihydrothiophene synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 13. iosrjournals.org [iosrjournals.org]
- 14. dev.spectrabase.com [dev.spectrabase.com]
